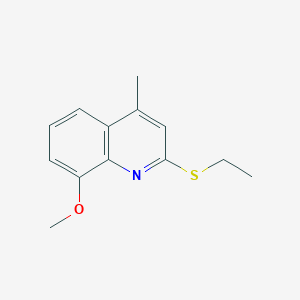
2-(ethylthio)-8-methoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-8-methoxy-4-methylquinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoline family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(ethylthio)-8-methoxy-4-methylquinoline is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, 2-(ethylthio)-8-methoxy-4-methylquinoline prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
In addition to its anticancer activity, 2-(ethylthio)-8-methoxy-4-methylquinoline has been found to have other biochemical and physiological effects. Studies have shown that it exhibits antioxidant activity, which may help protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory activity, which may help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(ethylthio)-8-methoxy-4-methylquinoline in lab experiments is its relatively simple synthesis method. Additionally, it exhibits potent anticancer activity, making it a promising compound for further study. However, one limitation of using this compound is its low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(ethylthio)-8-methoxy-4-methylquinoline. One area of interest is its potential as an anticancer agent in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for the development of new derivatives of this compound with improved solubility and efficacy.
Métodos De Síntesis
The synthesis of 2-(ethylthio)-8-methoxy-4-methylquinoline can be achieved through several methods. One of the most common methods involves the reaction of 2-methyl-8-methoxyquinoline with ethanethiol in the presence of a catalyst such as zinc chloride. Another method involves the reaction of 2-methyl-8-methoxyquinoline with ethyl mercaptan in the presence of a catalyst such as boron trifluoride etherate. Both methods result in the formation of 2-(ethylthio)-8-methoxy-4-methylquinoline with a yield of approximately 50-60%.
Aplicaciones Científicas De Investigación
2-(ethylthio)-8-methoxy-4-methylquinoline has been found to have various scientific research applications. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
2-ethylsulfanyl-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-4-16-12-8-9(2)10-6-5-7-11(15-3)13(10)14-12/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOQDJNGXVJECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=CC=C2OC)C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)-8-methoxy-4-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5205102.png)
![1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)

![2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5205124.png)
![1-(butyrylthio)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5205133.png)

![N-[2-(allyloxy)benzyl]-2-methylaniline](/img/structure/B5205153.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)

![1-{[1-({6-[methyl(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5205185.png)
![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)